2,6-dimethoxy-N-(pyrimidin-2-yl)benzamide
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Overview
Description
2,6-Dimethoxy-N-(pyrimidin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two methoxy groups at the 2 and 6 positions and a pyrimidin-2-yl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(pyrimidin-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxybenzoic acid and pyrimidin-2-amine.
Activation of Carboxylic Acid: The carboxylic acid group of 2,6-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with pyrimidin-2-amine to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2,6-Dimethoxy-N-(pyrimidin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in cancer research due to its ability to inhibit specific enzymes and pathways.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique properties.
Biological Studies: It serves as a tool compound to study biological processes and molecular interactions.
Chemical Biology: It is used in the development of chemical probes to investigate cellular mechanisms and pathways.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzamide: Lacks the pyrimidin-2-yl group, resulting in different biological activity.
N-(Pyrimidin-2-yl)benzamide: Lacks the methoxy groups, affecting its chemical reactivity and interactions.
2,6-Dimethoxy-N-(pyridin-2-yl)benzamide: Contains a pyridine ring instead of a pyrimidine ring, leading to variations in its properties and applications.
Uniqueness
2,6-Dimethoxy-N-(pyrimidin-2-yl)benzamide is unique due to the presence of both methoxy groups and the pyrimidin-2-yl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H13N3O3 |
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Molecular Weight |
259.26 g/mol |
IUPAC Name |
2,6-dimethoxy-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C13H13N3O3/c1-18-9-5-3-6-10(19-2)11(9)12(17)16-13-14-7-4-8-15-13/h3-8H,1-2H3,(H,14,15,16,17) |
InChI Key |
KDJKLBLPADVGSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
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